molecular formula C17H31N3OS B2694864 N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1448037-17-9

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2694864
CAS RN: 1448037-17-9
M. Wt: 325.52
InChI Key: QAMMBTFRIXIYEG-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic uses. It is a thiazepane derivative that has been shown to possess unique pharmacological properties.

Scientific Research Applications

Kinase Inhibition

"N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide" is structurally related to Y-27632, a specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family. Y-27632 has been shown to inhibit the kinase activity of both ROCK-I and ROCK-II, suggesting potential applications in studying the Rho/ROCK pathway, which plays a critical role in cell movement, proliferation, and apoptosis. This research highlights the compound's relevance in exploring therapeutic targets for diseases related to dysregulated ROCK activity, such as cardiovascular diseases and cancer (Ishizaki et al., 2000).

Anticancer and α-Glucosidase Inhibitory Activities

Another application is found in the synthesis and evaluation of pyridine-dicarboxamide-cyclohexanone derivatives, which demonstrated variable anticancer activities across several cancer cell lines. These compounds, through an efficient and practical synthesis method, have shown potent activity against MDA-MB-231, HCT-116, and HuH-7 cancer cell lines, indicating their potential as templates for developing new anticancer drugs. The highest α-glucosidase inhibitory activity was also observed, suggesting applications in diabetes management (Al-Majid et al., 2019).

Synthesis Methods

The compound's structural framework is related to those involved in enamine chemistry, where cyclohexanone derivatives have been transformed into enaminones, demonstrating the versatility of such structures in synthetic organic chemistry. These transformations enable the synthesis of α,β-unsaturated aldehydes, showcasing the potential application of "N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide" in the development of new synthetic methodologies (Carlsson & Lawesson, 1982).

Material Science

Compounds structurally related to "N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide" have been utilized in the synthesis of aromatic polyamides containing the cyclohexane structure, indicating their application in material science. These polyamides exhibit high thermal stability and are readily soluble in polar aprotic solvents, making them suitable for creating films with potential applications in electronics and coatings (Hsiao et al., 1999).

properties

IUPAC Name

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3OS/c21-17(18-15-7-2-1-3-8-15)20-11-6-12-22-14-16(20)13-19-9-4-5-10-19/h15-16H,1-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMBTFRIXIYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCSCC2CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

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